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Compound of Interest

Compound Name: 4-Methylisothiazole

Cat. No.: B1295217 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methylisothiazole (CAS No. 4200-26-4), a key heterocyclic compound used in various

research and development applications. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition. This document is intended for researchers,

scientists, and professionals in drug development and materials science.

Spectroscopic Data Summary
The structural elucidation of 4-Methylisothiazole is supported by a combination of

spectroscopic techniques. The data presented below has been compiled from spectral

databases and analysis of related isothiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Methylisothiazole is predicted based on the known spectrum

of the parent isothiazole molecule.[1] The methyl substitution at the C4 position will influence

the chemical shift of the adjacent ring protons.
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H3 ~8.7 Singlet (s)

H5 ~8.5 Singlet (s)

-CH₃ ~2.3 Singlet (s)

Predicted in a non-polar

deuterated solvent like CDCl₃

or Acetone-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR data provides insight into the carbon environment of the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C3 157.0

C4 129.8

C5 148.1

-CH₃ 17.8

Data obtained from SpectraBase in Acetone-d₆.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bond vibrations within the molecule. The

following table outlines the expected characteristic absorption bands for 4-Methylisothiazole
based on typical frequencies for N,S-heterocyclic compounds.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1295217?utm_src=pdf-body
https://www.researchgate.net/publication/237847863_Thiazoles_iii_Infrared_spectra_of_methylthiazoles
https://cdnsciencepub.com/doi/pdf/10.1139/v64-007
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium

2950 - 2850 Aliphatic C-H Stretch (-CH₃) Medium

1620 - 1550 C=N Stretch Medium-Strong

1550 - 1450
Aromatic Ring Skeletal

Vibrations (C=C)
Medium-Strong

1450 - 1350
-CH₃ Asymmetric/Symmetric

Bending
Medium

850 - 750 C-H Out-of-Plane Bending Strong

700 - 600 C-S Stretch Weak-Medium

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the molecule, confirming its elemental composition. For 4-Methylisothiazole (C₄H₅NS), the

expected molecular weight is 99.15 g/mol .

m/z Ion Notes

99 [M]⁺ Molecular Ion Peak

72 [M - HCN]⁺

Loss of hydrogen cyanide, a

common fragmentation for

nitrogen heterocycles.

58 [C₂H₂S]⁺
Fragmentation of the

isothiazole ring.

Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol
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Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-Methylisothiazole for ¹H NMR (20-50 mg

for ¹³C NMR) and place it in a clean, dry vial.[4]

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

Acetone-d₆).

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of

approximately 4-5 cm.[4]

Cap the NMR tube securely.

Data Acquisition:

Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with

isopropanol to remove any dust or fingerprints.

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge for

consistency.

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition

parameters for a 400 MHz spectrometer are typically sufficient.

Reference the spectra to the residual solvent peak or an internal standard like

Tetramethylsilane (TMS).[5]

IR Spectroscopy (FTIR-ATR) Protocol
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For liquid samples like 4-Methylisothiazole, the Attenuated Total Reflectance (ATR) technique

is a simple and effective method.

Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background

spectrum of the clean, empty crystal.

Place a single drop of 4-Methylisothiazole directly onto the center of the ATR crystal.

Data Acquisition:

Position the ATR accessory in the spectrometer's sample compartment.

Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹

over a range of 4000-400 cm⁻¹.

After acquisition, clean the ATR crystal thoroughly with a soft tissue soaked in a suitable

solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (GC-MS) Protocol
Gas Chromatography-Mass Spectrometry is well-suited for a volatile compound like 4-
Methylisothiazole.

Sample Preparation:

Prepare a dilute solution of 4-Methylisothiazole (~1 mg/mL) in a volatile organic solvent

such as methanol, acetonitrile, or dichloromethane.[6]

Transfer the solution to a 2 mL GC vial with a screw cap and septum.[6]

Data Acquisition:

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an

Electron Ionization (EI) source.

GC Parameters:
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Injector Temperature: 250 °C.

Column: A standard non-polar column (e.g., DB-5ms or equivalent).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp

at 10-20 °C/min to a final temperature of 250 °C.

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

Ionization Source: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-250.

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Acquire the data. The resulting chromatogram will show the retention time of the

compound, and the mass spectrum for that peak can be analyzed.

Data Interpretation and Workflows
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

relationship between the different techniques.
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Sample Preparation

Data Acquisition

Data Analysis & Confirmation

Receive Sample:
4-Methylisothiazole

Prepare NMR Sample
(in Deuterated Solvent)

Prepare IR Sample
(Neat Liquid)

Prepare MS Sample
(Dilute in Volatile Solvent)

Acquire 1H & 13C NMR Spectra Acquire FTIR Spectrum Acquire GC-MS Data

Analyze NMR:
Chemical Shifts,

Multiplicity, Integration

Analyze IR:
Characteristic Absorptions,

Functional Groups

Analyze MS:
Molecular Ion (M+),

Fragmentation Pattern

Structure Confirmation
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Spectroscopic Techniques

Provided Structural Information

4-Methylisothiazole
(C₄H₅NS)

NMR
(¹H, ¹³C) Infrared (IR) Mass Spec (MS)

Carbon-Hydrogen Framework
- Chemical Environment

- Connectivity (via 2D NMR)

reveals

Functional Groups
- C=N, C=C, C-H, C-S bonds

- Vibrational Modes

identifies

Molecular Formula & Weight
- Elemental Composition
- Fragmentation Pattern

determines

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 4-Methylisothiazole: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295217#4-methylisothiazole-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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